(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. Common synthetic routes may involve the use of condensation reactions, nucleophilic substitutions, and protective group strategies to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO5/c1-16(2)15-31-19-10-11-20(17(3)14-19)23(27)21-22(18-8-6-5-7-9-18)26(12-13-30-4)25(29)24(21)28/h5-11,14,16,22,27H,12-13,15H2,1-4H3/b23-21+ |
InChI Key |
QVHJJJYLZBMAEF-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O |
Origin of Product |
United States |
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